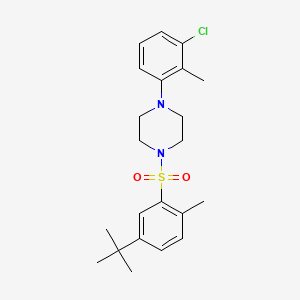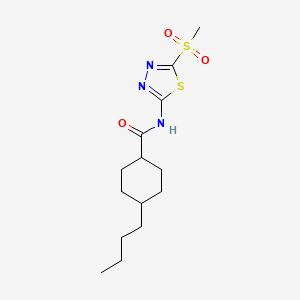![molecular formula C17H19F2N3O3 B12202752 N-(2,5-difluorophenyl)-2-{2,4-dioxo-1,3-diazaspiro[4.6]undecan-3-yl}acetamide](/img/structure/B12202752.png)
N-(2,5-difluorophenyl)-2-{2,4-dioxo-1,3-diazaspiro[4.6]undecan-3-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-difluorophenyl)-2-{2,4-dioxo-1,3-diazaspiro[4.6]undecan-3-yl}acetamide is a synthetic compound known for its potential applications in medicinal chemistry. This compound features a spirocyclic structure, which is a unique arrangement of atoms that can impart specific biological activities. The presence of fluorine atoms in the phenyl ring enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-difluorophenyl)-2-{2,4-dioxo-1,3-diazaspiro[4.6]undecan-3-yl}acetamide typically involves multiple steps. One common method includes the Claisen-Schmidt condensation under basic conditions . The chemical structure of the compound is confirmed using various spectroscopic techniques such as nuclear magnetic resonance (NMR), including 1H NMR, 13C NMR, and 19F NMR .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This would include controlling temperature, pressure, and the use of industrial-grade reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-difluorophenyl)-2-{2,4-dioxo-1,3-diazaspiro[4.6]undecan-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
N-(2,5-difluorophenyl)-2-{2,4-dioxo-1,3-diazaspiro[4.6]undecan-3-yl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(2,5-difluorophenyl)-2-{2,4-dioxo-1,3-diazaspiro[4.6]undecan-3-yl}acetamide involves its interaction with specific molecular targets. For instance, it has been shown to induce apoptosis in cancer cells by activating caspase-3, a key enzyme in the apoptotic pathway . This suggests that the compound can selectively target and kill cancer cells, making it a promising candidate for anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
1-(2,5/3,5-difluorophenyl)-3-(2,3/2,4/2,5/3,4-dimethoxyphenyl)-2-propen-1-ones: These compounds also feature difluorophenyl groups and have been studied for their anticancer properties.
Spiro[5.5]undecane derivatives: These compounds share the spirocyclic structure and have been investigated for their unique stereochemistry and potential biological activities.
Uniqueness
N-(2,5-difluorophenyl)-2-{2,4-dioxo-1,3-diazaspiro[4.6]undecan-3-yl}acetamide stands out due to its specific combination of a spirocyclic structure and difluorophenyl group, which imparts unique chemical stability and biological activity. Its ability to induce apoptosis in cancer cells through caspase-3 activation is a notable feature that distinguishes it from other similar compounds.
Properties
Molecular Formula |
C17H19F2N3O3 |
|---|---|
Molecular Weight |
351.35 g/mol |
IUPAC Name |
N-(2,5-difluorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.6]undecan-3-yl)acetamide |
InChI |
InChI=1S/C17H19F2N3O3/c18-11-5-6-12(19)13(9-11)20-14(23)10-22-15(24)17(21-16(22)25)7-3-1-2-4-8-17/h5-6,9H,1-4,7-8,10H2,(H,20,23)(H,21,25) |
InChI Key |
NXSKMDZHVNXIPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC3=C(C=CC(=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-fluoro-N-[(2Z)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide](/img/structure/B12202673.png)
![{2-[(4-Methoxyphenyl)amino]pteridin-4-yl}benzylamine](/img/structure/B12202688.png)

![3-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]propanamide](/img/structure/B12202703.png)
![3'-Methylspiro[1,2,3,4,10,11-hexahydroisochromeno[4,3-g]chromene-9,1'-cyclohexane]-5-one](/img/structure/B12202706.png)
![1-[(2-Chlorophenyl)methyl]-4-methylquinolin-2(1H)-one](/img/structure/B12202727.png)
![3-(6-fluoro-1H-indol-1-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]propanamide](/img/structure/B12202735.png)

![N-[(2Z)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide](/img/structure/B12202742.png)

![(3-Chloro-2-methylphenyl)[(4-iodophenyl)sulfonyl]amine](/img/structure/B12202746.png)
![(4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-5-(3-hydroxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B12202754.png)
![(5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12202757.png)
![N-(1,3-benzodioxol-5-ylmethyl)-7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12202761.png)
